physical and chemical properties of 5-Chloro-2-hydroxy-3-nitrobenzoic acid
physical and chemical properties of 5-Chloro-2-hydroxy-3-nitrobenzoic acid
An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-nitrobenzoic Acid
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-Chloro-2-hydroxy-3-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its application in a laboratory setting.
Introduction: Understanding the Core Molecule
5-Chloro-2-hydroxy-3-nitrobenzoic acid, also known as 5-chloro-3-nitrosalicylic acid, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid backbone with three key functional groups: a chloro group (-Cl), a hydroxyl group (-OH), and a nitro group (-NO₂). The strategic placement of these substituents on the benzene ring dictates its unique physicochemical properties, reactivity, and potential applications, particularly as a building block in organic synthesis and medicinal chemistry.
The presence of electron-withdrawing groups (nitro and chloro) and an electron-donating group (hydroxyl) creates a complex electronic environment, influencing its acidity, reactivity in substitution reactions, and intermolecular interactions. This guide delves into these properties, offering a foundational understanding for its use in complex synthetic pathways and the development of novel chemical entities.
Physicochemical Properties: A Quantitative Overview
The fundamental are crucial for its handling, storage, and application in experimental design. The data presented below has been aggregated from authoritative chemical databases.
| Property | Value | Source |
| CAS Number | 7195-78-0 | [1][2][3] |
| Molecular Formula | C₇H₄ClNO₅ | [1] |
| Molecular Weight | 217.56 g/mol | [1] |
| Appearance | Pale brown solid (typical) | [4] |
| Melting Point | Not precisely defined in searches, related compounds melt in the 140-230°C range. | [4][5][6] |
| Solubility | Typically soluble in oxygenated and chlorinated solvents. | [7] |
| pKa | Not explicitly found, but expected to be more acidic than benzoic acid (pKa 4.2) due to electron-withdrawing groups. | [7][8][9] |
| XLogP3 | 2.1 | [1] |
Insight for the Researcher: The molecular weight is a critical parameter for stoichiometric calculations in synthesis. The predicted octanol-water partition coefficient (XLogP3) of 2.1 suggests moderate lipophilicity, which is a key factor in pharmacokinetic profiling during drug development.[1] The strong electron-withdrawing nature of the nitro and chloro groups is expected to significantly increase the acidity of the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted salicylic acid.[8][9]
Spectroscopic Profile: Structural Elucidation
Spectroscopic data is indispensable for confirming the identity and purity of a chemical compound. While a complete, unified dataset for 5-Chloro-2-hydroxy-3-nitrobenzoic acid was not available in the initial search, we can infer the expected spectral characteristics based on its functional groups and related structures.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the two aromatic protons on the benzene ring. The chemical shifts of these protons would be influenced by the neighboring substituents. Additionally, exchangeable proton signals for the carboxylic acid and hydroxyl groups would be present, often appearing as broad singlets.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon, with the carboxyl carbon appearing significantly downfield.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid and hydroxyl group, a C=O stretch from the carboxylic acid, and characteristic peaks for the C-Cl, N-O (nitro group), and aromatic C-H and C=C bonds.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Reactivity and Chemical Behavior
The reactivity of 5-Chloro-2-hydroxy-3-nitrobenzoic acid is governed by the interplay of its functional groups.
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Acidity: The presence of the strongly electron-withdrawing nitro and chloro groups significantly increases the acidity of the carboxylic acid.[8][9] These groups stabilize the resulting carboxylate anion through inductive effects, making the proton more readily donated.[8][9]
-
Electrophilic Aromatic Substitution: The benzene ring is highly deactivated towards electrophilic aromatic substitution.[7][10] The combined electron-withdrawing effects of the nitro, chloro, and carboxylic acid groups reduce the electron density of the ring, making it less susceptible to attack by electrophiles.[7]
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Nucleophilic Reactions: The carboxylic acid group can undergo typical reactions such as esterification with alcohols and conversion to an acid chloride.[10] The nitro group can be reduced to an amino group, which is a common strategy in the synthesis of more complex molecules.[10]
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Synthesis: This compound can be a key intermediate in multi-step syntheses. For instance, related compounds are used in the production of 2,5-dichloro-3-nitro-benzoic acid through chlorination.[11] The synthesis of substituted benzoic acids often involves nitration of a precursor, followed by other modifications.[12]
Experimental Workflow: Characterization of a Substituted Benzoic Acid
The following diagram outlines a typical workflow for the comprehensive characterization of a compound like 5-Chloro-2-hydroxy-3-nitrobenzoic acid upon receipt in a research laboratory.
Caption: A standard workflow for the physicochemical and structural characterization of a research chemical.
Applications in Research and Drug Development
Substituted nitrobenzoic acids are valuable intermediates in various fields, particularly in the synthesis of pharmaceuticals and other bioactive molecules.
-
Pharmaceutical Synthesis: The functional groups on 5-Chloro-2-hydroxy-3-nitrobenzoic acid provide multiple reaction sites for building more complex molecular architectures. Nitroaromatic compounds are precursors for many pharmaceuticals, including anti-cancer agents and antibiotics.[13] The reduction of the nitro group to an amine is a key transformation that opens up a wide range of subsequent chemical modifications.[10]
-
Building Block for Heterocyclic Chemistry: The reactive nature of this compound makes it a useful starting material for the synthesis of various heterocyclic compounds, which are prevalent in drug molecules.
-
Antimicrobial Research: Derivatives of related chloro- and nitro-substituted benzoic acids have been investigated for their antibacterial properties.[14] For example, derivatives of 5-chlorosalicylic acid have been incorporated into sulfonamides to study their antimicrobial activity.[15] The chloro substituent itself is a common feature in many approved drugs and can influence a molecule's pharmacokinetic properties.[16]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
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Objective: To determine the approximate solubility of the compound in an aqueous buffer at physiological pH.
-
Methodology:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of 5-Chloro-2-hydroxy-3-nitrobenzoic acid to a known volume of the PBS solution in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express the solubility in units such as mg/mL or µM.
-
-
Rationale: Solubility is a critical parameter for drug candidates as it affects absorption and bioavailability. Using a physiologically relevant buffer provides more meaningful data for early-stage drug discovery.
Protocol 2: Synthesis of a Methyl Ester Derivative (Illustrative)
-
Objective: To demonstrate a common derivatization reaction of the carboxylic acid group.
-
Methodology:
-
Dissolve 1 equivalent of 5-Chloro-2-hydroxy-3-nitrobenzoic acid in an excess of methanol.
-
Add a catalytic amount (e.g., 0.1 equivalents) of a strong acid, such as sulfuric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
Purify the product by column chromatography or recrystallization.
-
-
Rationale: Esterification is a fundamental reaction that protects the carboxylic acid group or modifies the compound's properties, such as its lipophilicity and cell permeability. This protocol illustrates a standard Fischer esterification method.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Chloro-2-hydroxy-3-nitrobenzoic acid. Based on data for structurally similar compounds, it should be handled as a potential irritant.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
5-Chloro-2-hydroxy-3-nitrobenzoic acid is a multifaceted chemical compound with significant potential as an intermediate in synthetic chemistry. Its unique combination of functional groups imparts distinct reactivity and physicochemical properties. A thorough understanding of these characteristics, supported by robust analytical and spectroscopic data, is essential for its effective utilization in research and development, particularly in the pursuit of novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently incorporate this molecule into their synthetic and discovery programs.
References
-
PubChem. 5-Chloro-2-hydroxy-3-nitrobenzoic acid | C7H4ClNO5 | CID 412078. Available from: [Link]
-
Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available from: [Link]
-
Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available from: [Link]
-
Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. Available from: [Link]
-
SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]
- Google Patents. Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]
-
ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Available from: [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available from: [Link]
Sources
- 1. 5-Chloro-2-hydroxy-3-nitrobenzoic acid | C7H4ClNO5 | CID 412078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7195-78-0|5-Chloro-2-hydroxy-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 5-Chloro-2-hydroxy-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-氯-2-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cionpharma.com [cionpharma.com]
- 7. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemcess.com [chemcess.com]
- 11. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. drughunter.com [drughunter.com]
